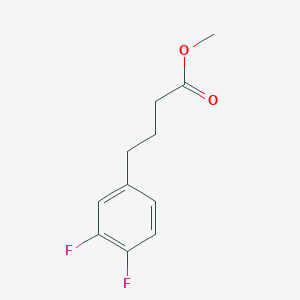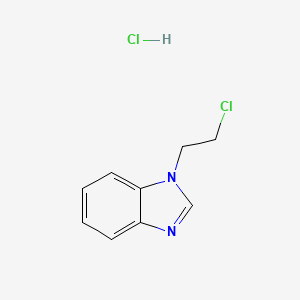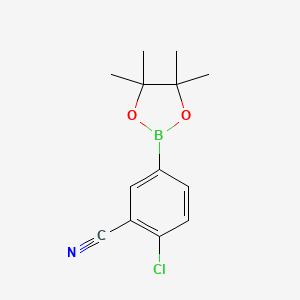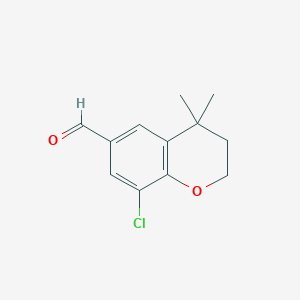
8-氯-4,4-二甲基色苷-6-甲醛
描述
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.
Chemical Reactions Analysis
The specific chemical reactions involving 8-Chloro-4,4-dimethylchroman-6-carbaldehyde are not provided in the current search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde are not detailed in the current search results .科学研究应用
合成和化学反应
Vilsmeier试剂反应:对与8-氯-4,4-二甲基色苷-6-甲醛密切相关的色苷类化合物进行的研究表明,Vilsmeier试剂对某些色苷-4-酮的作用导致氯色色苷-3-甲醛的产率较低。这些氯色色苷具有潜在的合成价值,因为它们可以在某些条件下轻松水解回色苷-4-酮(Brown, Marcus, & Anastasis, 1985)。
从氯基香豆素合成:对氯基二甲基色苷等化合物(类似于8-氯-4,4-二甲基色苷-6-甲醛)的合成和反应进行了探索。这些化合物是从氯基香豆素制备的,并转化为二卤代色苷衍生物。这些化合物中的卤原子对水解表现出不同的敏感性(Hepworth, Jones, & Livingstone, 1981)。
微波辅助合成:对包括结构类似于8-氯-4,4-二甲基色苷-6-甲醛的新型2H-色苷衍生物的微波辅助合成进行了研究,展示了快速高效合成这类化合物的潜力。这些合成的化合物显示出对各种细菌和真菌的显着抗菌活性(El Azab, Youssef, & Amin, 2014)。
潜在应用
抗菌活性:前述关于微波辅助合成的研究还表明,8-氯-4,4-二甲基色苷-6-甲醛衍生物具有显著的抗菌活性,暗示了在新型抗菌剂开发中的潜在应用(El Azab, Youssef, & Amin, 2014)。
有机化学中的合成价值:氯色色苷,类似于8-氯-4,4-二甲基色苷-6-甲醛,由于其水解和转化为其他有价值化学化合物的潜力,引起了有机合成化学领域的兴趣(Brown, Marcus, & Anastasis, 1985)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILSTKRPPLZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)

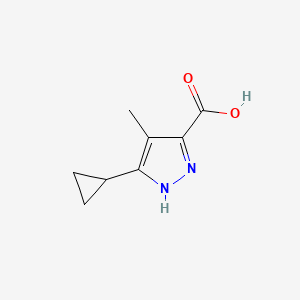
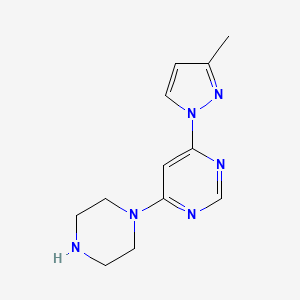

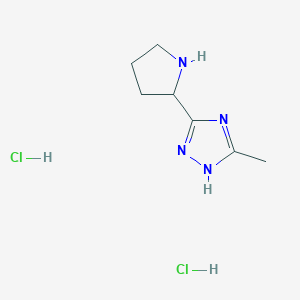
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

amine hydrobromide](/img/structure/B1432238.png)
